molecular formula C11H11BrClN3O2 B12976037 tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B12976037
M. Wt: 332.58 g/mol
InChI Key: JORYRYSOVUQSGF-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with tert-butyl, bromo, and chloro substituents. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyridine core, followed by the introduction of the bromo and chloro substituents. The tert-butyl ester group is then introduced to complete the synthesis. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.

    Biological Studies: The compound is studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinase enzymes, leading to the disruption of cell signaling and proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromo and chloro groups. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H11BrClN3O2

Molecular Weight

332.58 g/mol

IUPAC Name

tert-butyl 3-bromo-5-chloropyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-5-14-8(13)4-6(7)9(12)15-16/h4-5H,1-3H3

InChI Key

JORYRYSOVUQSGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)Br)Cl

Origin of Product

United States

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